CH-223191

Descripción general

Descripción

CH-223191 is a potent and specific aryl hydrocarbon receptor (AhR) antagonist . It was first described as a competitive ligand of the xenobiotic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . It inhibits TCDD-mediated nuclear translocation and DNA binding of AhR, and inhibits TCDD-induced luciferase activity with an IC50 of 30nM .

Molecular Structure Analysis

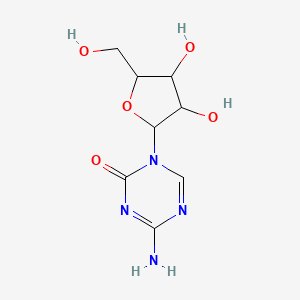

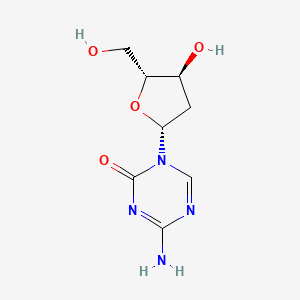

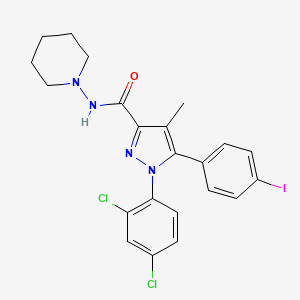

The molecular formula of this compound is C19H19N5O . Its exact mass is 333.16 and its molecular weight is 333.390 . The elemental composition is C, 68.45; H, 5.74; N, 21.01; O, 4.80 .

Chemical Reactions Analysis

This compound is known to inhibit the TCDD-mediated nuclear translocation and DNA binding of AhR, and inhibit TCDD-induced luciferase activity . It’s also known to block the activation of AhR by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 333.39 and its molecular formula is C19H19N5O . It is soluble in DMSO at a concentration of 30 mg/mL .

Aplicaciones Científicas De Investigación

Antagonista del Receptor de Hidrocarburos Arilo (AhR)

CH-223191 es un antagonista potente y específico del receptor de hidrocarburos arilo (AhR) que bloquea la activación por 2,3,7,8-tetraclorodibenzo-p-dioxina (TCDD; IC₅₀ = 0.03 µM; Kim et al.) .

Prevención de la Inducción del Citocromo P450 1A1

Previene la inducción del citocromo P450 1A1 por TCDD en células HepG2 y en hígados de ratones .

Expansión de Células Madre y Progenitoras Hematopoyéticas Humanas CD34+

This compound induce la expansión de células madre y progenitoras hematopoyéticas humanas CD34+ en cultivo .

Inhibición de la Translocación Nuclear Mediada por TCDD y la Unión de ADN de AhR

This compound inhibió la translocación nuclear mediada por TCDD y la unión de ADN de AhR .

Inhibición de la Actividad de Luciferasa Inducida por TCDD

Inhibió la actividad de luciferasa inducida por TCDD con una IC50 de 30nM .

Control de la Hipertensión Arterial

This compound se ha utilizado en un estudio cronofarmacológico para controlar la hipertensión arterial en condiciones de hipoxia intermitente crónica .

Mecanismo De Acción

Target of Action

CH-223191 is a synthetic antagonist for the cytosolic aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcription factor that can be activated by structurally diverse compounds . It plays a crucial role in various biological processes, including the modulation of the canonical pathway of AhR during several chronic diseases .

Mode of Action

This compound exerts a ligand-selective antagonism . It is more effective on halogenated aromatic hydrocarbons such as the xenobiotic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), than on polycyclic aromatic hydrocarbons and non-halogenated aromatic hydrocarbons . This compound blocks TCDD-mediated nuclear translocation and DNA binding of AhR . It inhibits TCDD-induced luciferase activity .

Biochemical Pathways

The AhR pathway is particularly activated in the kidney under chronic intermittent hypoxia (CIH) conditions . This compound, as an AhR antagonist, decreases CIH-induced blood pressure during the animal’s active period . Moreover, in the kidney tissue, the AhR antagonist reduces the level of CYP1A1, a hallmark protein of AhR activation .

Pharmacokinetics

It’s known that this compound is soluble in dmso . More research is needed to fully understand the pharmacokinetic properties of this compound.

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. For instance, it prevents the induction of cytochrome P450 1A1 by TCDD in HepG2 cells and in livers of mice . It also potentiates the MDMA-induced serotonergic neurotoxicity as shown by a lower density of serotonin transporter in the co-treated group (MDMA + this compound) .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is shipped and stored at room temperature, and it needs to be protected from light . Furthermore, the effectiveness of this compound can be influenced by the physiological conditions of the organism, such as the presence of CIH conditions .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

CH-223191 inhibits the AhR’s DNA binding and TCDD-induced luciferase activity . It interacts with the AhR pathway, particularly in the kidney . The compound this compound decreases CIH-induced blood pressure during the animal’s active period .

Cellular Effects

This compound has been shown to control blood pressure in both active and inactive periods of animals, recovering the blood pressure dipping profile in chronic intermittent hypoxia (CIH) conditions .

Molecular Mechanism

This compound acts as a ligand-selective antagonist of the AhR . It preferentially inhibits the ability of some classes of AhR agonists to bind to and/or activate the AhR and AhR signal transduction .

Temporal Effects in Laboratory Settings

The administration of this compound was not able to decrease blood pressure during the inactive phase, in CIH conditions . This suggests that a higher dose or different time of administration of this compound might be needed for an antihypertensive effect throughout the 24-h cycle .

Dosage Effects in Animal Models

The antihypertensive efficacy of this compound was evaluated in CIH conditions in Wistar rats . The results suggest that the dosage and timing of administration may need to be adjusted to achieve desired effects .

Metabolic Pathways

It is known that this compound interacts with the AhR pathway .

Propiedades

IUPAC Name |

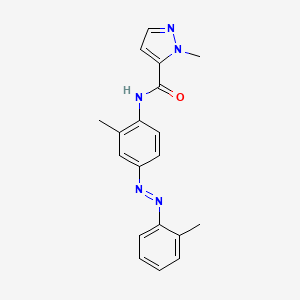

2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c1-13-6-4-5-7-17(13)23-22-15-8-9-16(14(2)12-15)21-19(25)18-10-11-20-24(18)3/h4-12H,1-3H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTNEXPODAWWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=NN3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058698, DTXSID001045956 | |

| Record name | CH 223191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1‐Methyl‐N‐{2‐methyl‐4‐[(1E)‐2‐(2‐ methylphenyl)diazen‐1‐yl]phenyl}‐1H‐pyrazole‐5‐carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

301326-22-7 | |

| Record name | CH-223191 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301326227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CH 223191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CH-223191 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CH-223191 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYE7315Z4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of CH-223191?

A1: this compound is a potent and selective antagonist of the aryl hydrocarbon receptor (AhR) [, , , , , ].

Q2: How does this compound interact with AhR?

A2: this compound binds to the AhR, preventing the binding of agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) []. This prevents AhR activation and downstream signaling.

Q3: What are the downstream effects of this compound's interaction with AhR?

A3: By antagonizing AhR, this compound inhibits various cellular processes regulated by this receptor, including:

- Suppression of Cytochrome P450 Enzyme Expression: this compound effectively blocks TCDD-mediated induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are key target genes of AhR [, , , , ].

- Modulation of Immune Responses: this compound can prevent the AhR-mediated suppression of immune responses, including the induction of regulatory T cells and the suppression of Th17 cell differentiation [, , , , , , ].

- Inhibition of Cell Proliferation and Promotion of Apoptosis: In certain cancer cell lines, this compound has been shown to inhibit cell proliferation and promote apoptosis, potentially through the modulation of Bcl-2 family proteins like MCL1 [, ].

Q4: Does this compound exhibit any agonist activity on AhR?

A4: Unlike some known AhR antagonists, this compound has not demonstrated any detectable agonist-like activity on AhR [].

Q5: What are the potential therapeutic applications of this compound?

A5: Given its ability to modulate AhR activity, this compound holds promise for therapeutic applications in several areas:

- Prevention of TCDD-Induced Toxicity: this compound has demonstrated efficacy in preventing TCDD-induced liver toxicity and wasting syndrome in mouse models [].

- Cancer Therapy: Studies suggest this compound's potential as an anti-cancer agent by inhibiting the growth of specific cancer cell lines [, , ].

- Treatment of Inflammatory and Autoimmune Diseases: Modulation of AhR activity by this compound may be beneficial in managing inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis, where AhR signaling plays a complex role [, , , ].

- Mitigation of Cigarette Smoke-Induced Lung Injury: Research suggests that this compound may protect against cigarette smoke-induced lung inflammation by modulating AhR activity in the lungs [, ].

Q6: What is the molecular formula and weight of this compound?

A6: While the provided research does not explicitly state the molecular formula and weight of this compound, these can be determined from its chemical name, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide.

Q7: Is there any spectroscopic data available for this compound?

A7: The provided research papers do not provide detailed spectroscopic data for this compound.

Q8: Has any structure-activity relationship (SAR) studies been conducted on this compound?

A8: The provided research papers primarily focus on this compound's biological activity and do not delve into detailed SAR studies.

Q9: What in vitro models have been used to study the effects of this compound?

A9: Various cell lines have been employed in in vitro studies, including:

- Murine and Human Hepatoma Cell Lines: These models have been used to investigate this compound's impact on AhR activation, CYP1A1 induction, and xenobiotic metabolism [, , ].

- Immune Cells: Mouse and human T cells and macrophages have been used to study this compound's effects on cytokine production, T cell differentiation, and immune regulation [, , , , , ].

- Cancer Cell Lines: Different cancer cell lines, including those derived from breast cancer, leukemia, and osteosarcoma, have been used to investigate the compound's potential anti-cancer effects [, , , ].

Q10: What in vivo models have been employed to evaluate this compound?

A10:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B1684295.png)

![2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol](/img/structure/B1684296.png)

![N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide](/img/structure/B1684298.png)

![N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine](/img/structure/B1684306.png)

![N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide](/img/structure/B1684308.png)